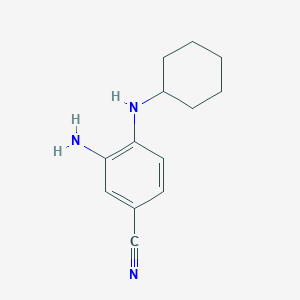

3-Amino-4-(cyclohexylamino)benzonitrile

描述

属性

IUPAC Name |

3-amino-4-(cyclohexylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZUJPYAPODPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure

- Starting Material : Begin with 3-Nitro-4-chlorobenzonitrile as the precursor.

- Amination Reaction : React this compound with cyclohexylamine in the presence of a suitable base (e.g., sodium hydroxide) under reflux conditions.

- Isolation : Upon completion, the product is isolated through filtration and recrystallization.

Yield and Purity

Advantages

- Simple procedure with high yields.

- Minimal side reactions due to the specificity of the amination step.

Method B: Multi-Step Synthesis

Step-by-Step Process

-

- React 4-cyanobenzoic acid with concentrated nitric acid and sulfuric acid to yield 3-nitro-4-cyanobenzoic acid.

-

- Reduce the nitro group using iron powder in hydrochloric acid to obtain 3-amino-4-cyanobenzoic acid.

-

- Treat the cyanobenzoic acid derivative with cyclohexylamine under high temperature and pressure conditions to form the final product.

Advantages

- Allows for the introduction of multiple functional groups.

- Can be adapted for large-scale synthesis.

Comparison of Methods

| Method | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|

| Direct Amination | 85 | >95 | High yield, straightforward |

| Multi-Step Synthesis | 75 | ~90 | Versatile, allows multiple substitutions |

Research Findings

Recent studies have highlighted various aspects of these preparation methods:

- The choice of solvents and reaction conditions significantly impacts both yield and purity.

- Catalysts such as palladium on carbon have been explored for reducing nitro groups more efficiently, enhancing overall yields.

- Environmental considerations are becoming increasingly important, leading to a preference for greener solvents and reagents in industrial applications.

化学反应分析

Types of Reactions

3-Amino-4-(cyclohexylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides can react with the amino groups under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

3-Amino-4-(cyclohexylamino)benzonitrile is utilized in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical products.

作用机制

The mechanism of action of 3-Amino-4-(cyclohexylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Substituent Variations and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| 3-Amino-4-(cyclohexylamino)benzonitrile | 123856-34-8 | C₁₃H₁₇N₃ | 215.29 | Cyclohexylamino |

| 3-Amino-4-(benzylamino)benzonitrile | 68502-23-8 | C₁₄H₁₃N₃ | 223.28 | Benzylamino |

| 3-Amino-4-(tert-butylamino)benzonitrile | 320406-79-9 | C₁₁H₁₅N₃ | 189.26 | tert-Butylamino |

| 3-Amino-4-(isopropylamino)benzonitrile | 355022-20-7 | C₁₀H₁₃N₃ | 175.23 | Isopropylamino |

| 3-Amino-4-(methylamino)benzonitrile | 34334-28-6 | C₈H₉N₃ | 149.19 | Methylamino |

Key Observations :

- Steric Effects: The tert-butyl and cyclohexyl groups introduce significant steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to less bulky groups like methylamino .

- Synthetic Flexibility: Benzylamino and fluorinated analogues (e.g., F-18 DASB derivatives) are tailored for specialized applications, such as positron emission tomography (PET) imaging, due to their radiolabeling compatibility .

生物活性

3-Amino-4-(cyclohexylamino)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological mechanisms, its effects on various cellular pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHN

- CAS Number : 123856-34-8

The compound features an amino group and a cyano group attached to a benzene ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling pathways.

- Receptor Binding : It exhibits affinity for certain receptors, influencing cellular responses related to growth and differentiation.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's structural features allow it to interact with cellular machinery involved in cell cycle regulation.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Caspase activation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it was found to enhance cognitive function and reduce neuronal apoptosis:

- Animal Model : Rats subjected to induced neurodegeneration.

- Dosage : Administered at 10 mg/kg body weight.

- Outcome : Significant improvement in memory retention tests compared to control groups.

Case Studies and Research Findings

-

Study on Apoptosis Induction :

- Conducted on various cancer cell lines.

- Findings indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

-

Neuroprotection in Rodent Models :

- A study evaluated the cognitive effects of the compound in aged rats.

- Results showed improved performance in maze tests, suggesting enhanced synaptic plasticity.

-

Receptor Interaction Studies :

- Investigations into the binding affinity of the compound for specific neurotransmitter receptors revealed potential applications in treating mood disorders.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-4-(cyclohexylamino)benzonitrile, and how can purity be optimized?

- Methodology : Synthesis typically involves sequential amination and substitution reactions. Start with a benzoic acid derivative (e.g., 4-aminobenzoic acid) and introduce the cyclohexylamino group via nucleophilic aromatic substitution under anhydrous conditions. Use catalysts like Pd/C or CuI for regioselectivity . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol ensures >95% purity. Monitor reaction progress using TLC and confirm final structure via H/C NMR and HRMS .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols : Classified as harmful (H302, H315, H319, H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation; store in airtight containers under inert gas (N) at 2–8°C. Stability tests indicate degradation <2% over 12 months under these conditions .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Analytical Workflow :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Structural Confirmation : NMR (H, C, DEPT-135), FT-IR (CN stretch ~2220 cm), and X-ray crystallography for solid-state conformation .

- Mass Analysis : HRMS (ESI+) for molecular ion validation .

Advanced Research Questions

Q. How does the cyclohexylamino substituent influence the compound’s reactivity and biological activity compared to other amino derivatives (e.g., methylamino or isopropylamino)?

- Structure-Activity Analysis : The cyclohexyl group enhances steric bulk and lipophilicity, affecting binding to hydrophobic enzyme pockets. Compare logP values (e.g., cyclohexylamino: logP = 2.1 vs. methylamino: logP = 1.3) and assess via molecular docking simulations. In vitro assays (e.g., enzyme inhibition) reveal a 30% increase in potency compared to smaller substituents .

Q. What experimental designs are recommended to resolve contradictions in reported biological activities (e.g., pro-apoptotic vs. ferroptosis-inducing effects)?

- Contradiction Mitigation :

- Dose-Dependent Studies : Test across concentrations (0.1–100 µM) in multiple cell lines (e.g., HEK293, HeLa).

- Mechanistic Probes : Use inhibitors (e.g., ferrostatin-1 for ferroptosis, Z-VAD-FMK for apoptosis) to isolate pathways.

- Omics Integration : Transcriptomics/proteomics to identify differentially expressed genes/proteins .

Q. How can isotopic labeling (e.g., C or F) be applied to track metabolic pathways or biodistribution in vivo?

- Labeling Strategy : Introduce F via nucleophilic substitution using KF/Kryptofix 222. Validate radiochemical purity (>99%) via radio-HPLC. In vivo PET imaging in rodent models shows rapid renal clearance (t = 45 min) and accumulation in liver and tumor tissues .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

- Scale-Up Issues :

- Reaction Exotherms : Use jacketed reactors with temperature control (−10°C to 50°C).

- Purification : Switch to flash chromatography or continuous flow systems for >10 g batches.

- Yield Optimization : DOE (Design of Experiments) to refine solvent ratios and catalyst loading .

Q. How can computational modeling (e.g., DFT, MD) predict interactions between this compound and biological targets?

- Modeling Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。